molecular formula C14H11NO2 B3280805 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one CAS No. 723-87-5

11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one

Cat. No. B3280805
CAS RN: 723-87-5
M. Wt: 225.24 g/mol
InChI Key: MVDLFUHQOPGQGH-UHFFFAOYSA-N
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Description

“11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one” is a chemical compound with the molecular formula C14H11NO2 . It is also known by its IUPAC name "(11S)-11-Hydroxy-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one" .


Synthesis Analysis

The synthesis of this compound and its derivatives often starts from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes . For example, 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives have been prepared starting from these precursors .


Molecular Structure Analysis

The molecular structure of “11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one” can be viewed using computational chemistry tools . The compound has a defined stereo center .


Chemical Reactions Analysis

The compound and its derivatives have been used in the synthesis of novel host materials for organic light-emitting diodes (OLEDs) . The donor groups, triphenylamine (TPA) and carbazole (CZ), were attached at different positions of the central core to study the effect of the variation of substructures on their photophysical properties and the device performance of OLEDs .

properties

IUPAC Name

11-hydroxy-5,11-dihydrobenzo[c][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8,13,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDLFUHQOPGQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one
Reactant of Route 2
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one
Reactant of Route 3
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one
Reactant of Route 4
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one
Reactant of Route 5
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one
Reactant of Route 6
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one

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